![molecular formula C11H11N3OS B14503871 1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one CAS No. 64679-53-4](/img/structure/B14503871.png)
1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one is a compound that belongs to the class of 1,2,4-triazole derivativesThe presence of the 1,2,4-triazole ring in the structure imparts significant pharmacological properties, making it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of 1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one typically involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent. One common method includes the use of 2-bromo-1-phenylethanone in an alkaline medium to achieve S-alkylation . The reaction conditions often involve the use of solvents like methanol or ethanol and a base such as sodium hydroxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups .
Scientific Research Applications
1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the aromatase enzyme, which plays a crucial role in estrogen biosynthesis . The compound binds to the active site of the enzyme, preventing the conversion of androgens to estrogens, thereby reducing the proliferation of estrogen-dependent cancer cells . Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one can be compared with other similar compounds, such as:
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These compounds share a similar triazole ring structure but differ in their substitution patterns, leading to variations in their biological activities.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: This compound has a different alkyl chain length and substitution, affecting its pharmacokinetic and pharmacodynamic properties.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones: These derivatives have additional functional groups that enhance their binding affinity to specific targets, making them more potent in certain applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
64679-53-4 |
|---|---|
Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
1-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C11H11N3OS/c1-9(15)7-16-11-13-12-8-14(11)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI Key |
YQEQLMXIYAVYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NN=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14503788.png)
![1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B14503791.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)
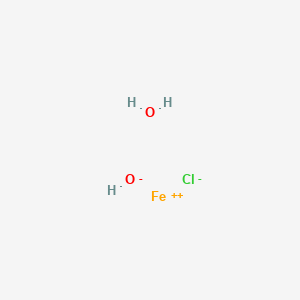
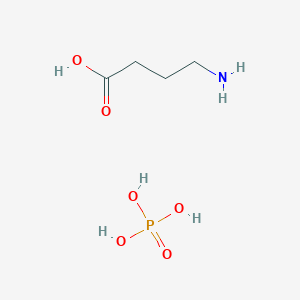
![N-[Bis(2-chloroethyl)carbamoyl]glycine](/img/structure/B14503824.png)
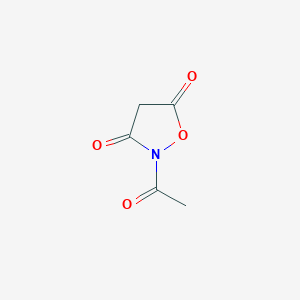
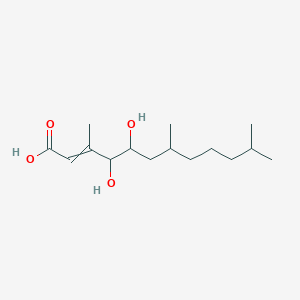
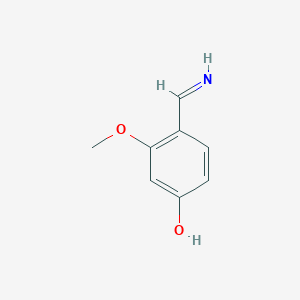
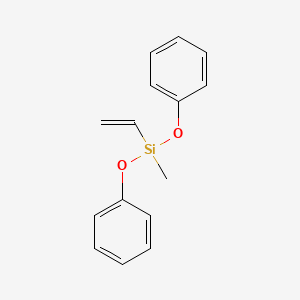
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
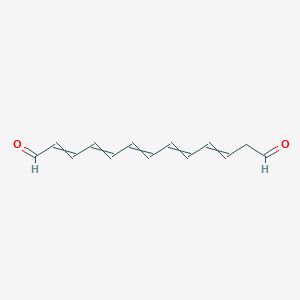
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
